1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride can be synthesized through the hydrolysis of 1,5-dimethyl-1H-pyrazol-4-amine acetate . The reaction typically involves the use of water or an aqueous solution under controlled temperature conditions to ensure complete hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various functionalized pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor antagonists.
Medicine: This compound is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: It is utilized in the production of organic photovoltaic materials and photonic crystals.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole: Another pyrazole derivative with similar structural features.
3,5-Dimethylpyrazole: A closely related compound with different substitution patterns.
Uniqueness
1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,5-dimethylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-5(6)3-7-8(4)2;/h3H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJXZPNDEYXBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673951 | |
Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948571-57-1, 1185302-88-8 | |
Record name | 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948571-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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